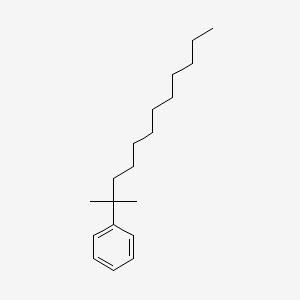
(2-Methyldodecan-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyldodecan-2-YL)benzene typically involves the alkylation of benzene with 2-methyldodecane. This can be achieved through Friedel-Crafts alkylation, a common method for introducing alkyl groups into aromatic rings. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyldodecan-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(2-Methyldodecan-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methyldodecan-2-YL)benzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyldodecane: A similar alkyl derivative without the benzene ring.
Dodecylbenzene: A similar compound with a straight-chain dodecyl group attached to benzene.
2-Methylundecylbenzene: A compound with a shorter alkyl chain compared to (2-Methyldodecan-2-YL)benzene.
Uniqueness
This compound is unique due to the presence of a branched alkyl chain, which can influence its reactivity and physical properties. This branching can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its linear counterparts .
Propriétés
Numéro CAS |
184760-72-3 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2-methyldodecan-2-ylbenzene |
InChI |
InChI=1S/C19H32/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18/h11-13,15-16H,4-10,14,17H2,1-3H3 |
Clé InChI |
QWGKLFWERVJRPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
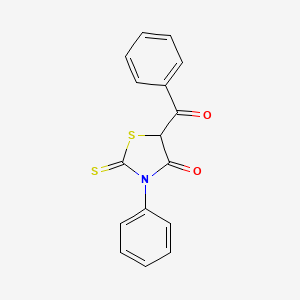
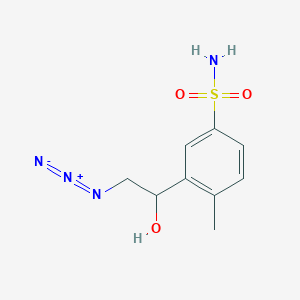

![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
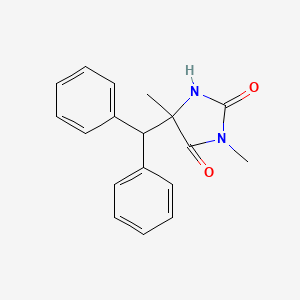
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

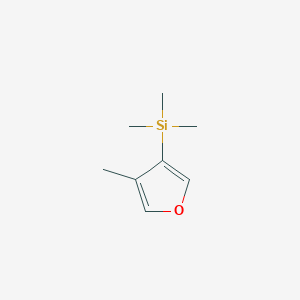
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
